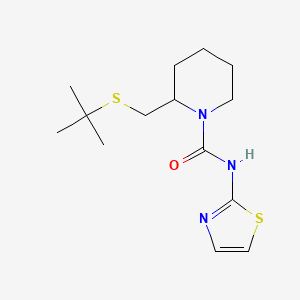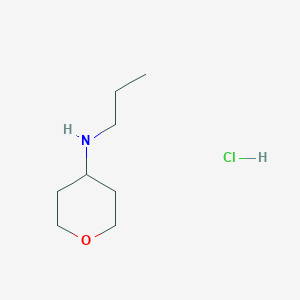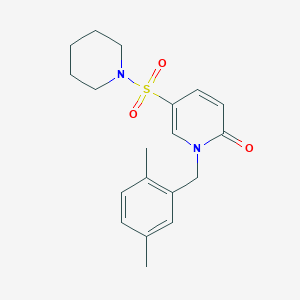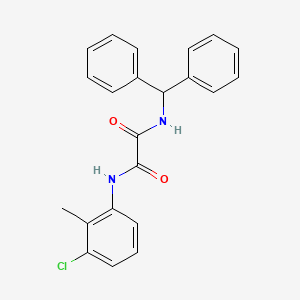
2-(Tert-butylsulfanylmethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tert-butylsulfanylmethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTP-2 and is a selective inhibitor of inositol 1,4,5-trisphosphate receptors (IP3Rs), which are essential calcium channels in cells.
科学研究应用
BTP-2 has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of BTP-2 is in the study of calcium signaling pathways. Calcium signaling is a critical process in cells that regulates various cellular functions, including muscle contraction, gene expression, and neurotransmitter release. IP3Rs are essential calcium channels in cells that are activated by inositol 1,4,5-trisphosphate (IP3), which is produced by various signaling pathways. BTP-2 selectively inhibits IP3Rs and has been used to study the role of IP3Rs in calcium signaling pathways.
作用机制
BTP-2 selectively inhibits IP3Rs by binding to the IP3 binding site on the channel. This binding prevents the binding of IP3 to the channel, leading to the inhibition of calcium release from the endoplasmic reticulum (ER). This inhibition of calcium release has been shown to have various physiological effects, including the regulation of synaptic plasticity, muscle contraction, and gene expression.
Biochemical and Physiological Effects:
BTP-2 has been shown to have various biochemical and physiological effects in cells. One of the main effects of BTP-2 is the inhibition of calcium release from the ER. This inhibition has been shown to regulate various cellular functions, including synaptic plasticity, muscle contraction, and gene expression. BTP-2 has also been shown to regulate the release of neurotransmitters from neurons, which is essential for the proper functioning of the nervous system.
实验室实验的优点和局限性
One of the main advantages of BTP-2 is its selectivity for IP3Rs. This selectivity allows researchers to study the role of IP3Rs in calcium signaling pathways without affecting other calcium channels in cells. However, one of the main limitations of BTP-2 is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, BTP-2 has a short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of BTP-2. One of the main directions is the development of more potent and selective IP3R inhibitors. This development could lead to the identification of new therapeutic targets for various diseases, including cancer and neurodegenerative disorders. Another future direction is the study of the role of IP3Rs in various cellular functions, including mitochondrial function and autophagy. Additionally, the development of new techniques for the delivery of BTP-2 could lead to its use in various in vivo studies.
合成方法
The synthesis of BTP-2 involves the reaction of tert-butylsulfanylacetic acid with 1,3-thiazol-2-amine to form 2-(tert-butylsulfanylmethyl)-1,3-thiazole. This compound is then reacted with piperidine-1-carboxylic acid to form BTP-2. The chemical structure of BTP-2 is shown below:
属性
IUPAC Name |
2-(tert-butylsulfanylmethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS2/c1-14(2,3)20-10-11-6-4-5-8-17(11)13(18)16-12-15-7-9-19-12/h7,9,11H,4-6,8,10H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELBJPVHMMHLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(tert-butylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)
![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)



![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)